Cytidine monophosphate-N-glycoloylneuraminic acid

描述

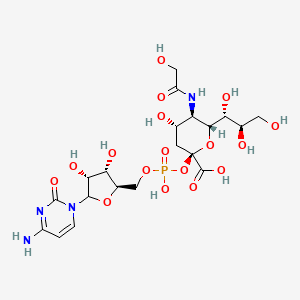

Cytidine monophosphate-N-glycoloylneuraminic acid is a derivative of sialic acid, a family of more than 50 naturally occurring acidic nine-carbon backbone monosaccharides. This compound is synthesized from its precursor, N-acetylneuraminic acid, by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase . It is commonly found in the terminal positions of various glycan chains in mammals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cytidine monophosphate-N-glycoloylneuraminic acid involves the hydroxylation of cytidine monophosphate-N-acetylneuraminic acid. This reaction is catalyzed by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase, which requires cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen . The reaction takes place in the cytosol and involves a complex mechanism .

Industrial Production Methods

化学反应分析

Types of Reactions

Cytidine monophosphate-N-glycoloylneuraminic acid primarily undergoes hydroxylation reactions. The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound .

Common Reagents and Conditions

The hydroxylation reaction requires NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen as cofactors . These reagents facilitate the conversion process in the cytosol .

Major Products Formed

The major product formed from the hydroxylation reaction is this compound .

科学研究应用

Biosynthesis of N-Glycolylneuraminic Acid

CMP-N-glycoloylneuraminic acid is synthesized from CMP-N-acetylneuraminic acid through the action of the enzyme CMP-N-acetylneuraminic acid hydroxylase. This conversion is crucial for the production of Neu5Gc, which has been implicated in various biological processes and disease mechanisms.

Key Findings:

- The enzyme responsible for this conversion has been characterized in several studies, demonstrating tissue-specific expression and regulation influenced by developmental and environmental factors .

- Neu5Gc is predominantly found in extracellular glycoproteins, suggesting its role in cell-cell interactions and signaling .

Role in Immunology

Neu5Gc has garnered attention for its potential implications in immunology, particularly regarding its interaction with the human immune system. Since humans lack the enzyme necessary to synthesize Neu5Gc, its presence can provoke immune responses.

Research Insights:

- Studies indicate that the incorporation of Neu5Gc into human tissues may contribute to autoimmune diseases and cancer progression by eliciting anti-Neu5Gc antibodies .

- The compound's ability to modulate immune responses makes it a target for therapeutic interventions aimed at autoimmune disorders .

Synthetic Biology Applications

CMP-N-glycoloylneuraminic acid is utilized in synthetic biology for the enzymatic sialylation of glycans. This process is essential for creating glycoproteins with specific sialic acid modifications.

Applications:

- It serves as a substrate for sialyltransferases, facilitating the synthesis of complex glycoconjugates .

- One-pot multienzyme reactions incorporating CMP-N-glycoloylneuraminic acid have been developed to streamline the synthesis of Neu5Gc-containing glycosides, enhancing efficiency in glycan engineering .

Case Study 1: Sialylation in Cancer Therapy

A study demonstrated that Neu5Gc-modified glycoproteins could enhance the efficacy of cancer vaccines by improving antigen presentation and T-cell activation. The incorporation of CMP-N-glycoloylneuraminic acid into vaccine formulations showed promising results in preclinical models .

Case Study 2: Autoimmune Disease Mechanisms

Research has shown that individuals with autoimmune diseases often have elevated levels of anti-Neu5Gc antibodies. This correlation suggests that CMP-N-glycoloylneuraminic acid and its derivatives may play a role in disease pathology and could be targeted for therapeutic strategies .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Biosynthesis | Essential for Neu5Gc production | Influences cell signaling and interactions |

| Immunology | Can provoke immune responses | Potential target for autoimmune therapies |

| Synthetic Biology | Substrate for sialyltransferases | Enhances glycan engineering capabilities |

| Cancer Therapy | Improves vaccine efficacy | Promising avenue for cancer immunotherapy |

| Autoimmune Diseases | Elevated anti-Neu5Gc antibodies observed | Insight into disease mechanisms |

作用机制

Cytidine monophosphate-N-glycoloylneuraminic acid exerts its effects by participating in the formation of sialylated glycoproteins and glycolipids. This modification plays a crucial role in cell-cell communication and immune responses . The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound, which is then incorporated into glycan chains .

相似化合物的比较

Similar Compounds

N-acetylneuraminic acid: The precursor of cytidine monophosphate-N-glycoloylneuraminic acid.

N-glycolylneuraminic acid: Another derivative of sialic acid commonly found in mammals.

Uniqueness

This compound is unique due to its specific hydroxylation reaction catalyzed by cytidine monophosphate-N-acetylneuraminic acid hydroxylase . This compound plays a distinct role in the formation of sialylated glycoproteins and glycolipids, which are essential for various biological processes .

生物活性

Cytidine monophosphate-N-glycoloylneuraminic acid (CMP-Neu5Gc) is a derivative of the sialic acid N-glycolylneuraminic acid (Neu5Gc), which plays a crucial role in various biological processes, particularly in cell signaling, immune response, and pathogen interaction. This article explores the biological activity of CMP-Neu5Gc, its synthesis, and its implications in health and disease.

1. Overview of CMP-Neu5Gc

CMP-Neu5Gc is synthesized from CMP-N-acetylneuraminic acid (CMP-Neu5Ac) through the action of the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH), which is absent in humans due to a genetic mutation. This absence results in humans not being able to synthesize Neu5Gc endogenously, although it can be incorporated from dietary sources or produced by certain bacteria .

2. Synthesis and Metabolism

The biosynthesis of CMP-Neu5Gc involves several key steps:

- Activation : Neu5Ac is converted to CMP-Neu5Ac, which serves as a high-energy donor for the attachment of Neu5Ac to glycoproteins and glycolipids.

- Hydroxylation : CMP-Neu5Ac is hydroxylated to form CMP-Neu5Gc, facilitated by CMAH.

- Incorporation : CMP-Neu5Gc is then utilized by sialyltransferases to form sialylated glycoconjugates that are critical for various cellular functions .

3. Biological Functions

CMP-Neu5Gc and its derivatives are involved in several biological activities:

3.1 Cell Signaling and Interaction

Sialic acids, including Neu5Gc, are located at the terminal ends of glycan chains on glycoproteins and glycolipids. They play a significant role in modulating cell-cell interactions, influencing immune responses, and facilitating pathogen adhesion .

3.2 Immune Response

Neu5Gc has been implicated in immune modulation. Studies have shown that Neu5Gc-containing glycoconjugates can influence the activation of immune cells and may be involved in the evasion of immune detection by pathogens .

3.3 Pathogen Interaction

Certain pathogens exploit sialic acids for adhesion and invasion. For instance, bacteria may bind to sialylated receptors on host cells, utilizing Neu5Gc for enhanced virulence .

4.1 Accumulation in the Brain

Recent studies have demonstrated that Neu5Gc accumulates preferentially in the brain compared to Neu5Ac. In vivo experiments using radiolabeled 14C-Neu5Gc showed significant uptake into brain tissues, suggesting a potential role in neurological functions or pathologies .

4.2 Role in Cancer

Neu5Gc has been associated with various cancers due to its presence on tumor cells derived from dietary sources or microbial synthesis. Research indicates that tumors expressing Neu5Gc may evade immune surveillance, leading to enhanced tumor progression .

5. Conclusion

This compound plays a vital role in numerous biological processes through its involvement in cell signaling, immune modulation, and pathogen interaction. Although humans cannot synthesize it endogenously due to genetic mutations, its dietary incorporation and role in disease processes underscore its significance in health and disease contexts.

属性

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEWKBQADMRCLO-YKNQQZBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N4O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904349 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98300-80-2 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098300802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。